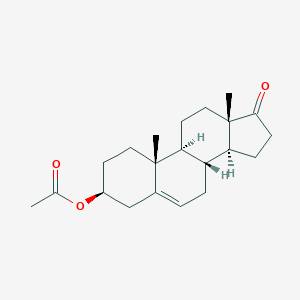

Dehydroepiandrosterone acetate

Übersicht

Beschreibung

Dehydroepiandrosterone acetate (DHEA) is a derivative of dehydroepiandrosterone . It’s an endogenous steroid hormone and is considered a natural product/dietary supplement with many proposed benefits to humans . DHEA is produced in the adrenal glands, the gonads, and the brain . It functions as a metabolic intermediate in the biosynthesis of the androgen and estrogen sex steroids .

Synthesis Analysis

The synthesis of Dehydroepiandrosterone acetate has been explored in various studies . A chemoenzymatic process has been developed for Dehydroepiandrosterone Acetate Synthesis .Molecular Structure Analysis

The gas phase electronic structure of dehydroepiandrosterone has been elucidated from its Het photoelectron spectrum, quantum chemical calculations, and correlation with spectra of related molecules .Chemical Reactions Analysis

Dehydroepiandrosterone and its biologically active oxygenated metabolites have been studied in human plasma, revealing a hormonal imbalance during HIV-TB coinfection . The biooxidation of DHEA has also been observed in studies .Physical And Chemical Properties Analysis

DHEA is a hormone that your body naturally produces in the adrenal gland. Natural DHEA levels peak in early adulthood and then slowly fall as you age . It has been found in diverse chemistries and concentrations in follicular fluid .Wissenschaftliche Forschungsanwendungen

Synthesis of Steroidal Drugs

Dehydroepiandrosterone acetate is utilized as an intermediate in the synthesis of steroidal drugs, such as abiraterone acetate, which is used for the treatment of prostate cancer . The compound serves as a crucial precursor in the development of these medications, highlighting its importance in pharmaceutical manufacturing.

Neurological Research

Research indicates that Dehydroepiandrosterone acetate plays a role in the central nervous system. It is involved in functions such as memory enhancement, learning, and neuroprotection against excitatory amino acid-induced neurotoxicity . This makes it a valuable compound for studying age-related neurodegenerative disorders and potential therapeutic applications.

Endocrine System Studies

Dehydroepiandrosterone acetate is an endogenous steroid hormone that is being studied for its effects on various dysfunctions in female and male health . Its role in the endocrine system makes it a subject of interest for understanding hormonal balance and associated health conditions.

Cancer Research

The compound is being investigated for its effects on diseases like cancer. While the exact mechanisms and nuclear steroid receptors of Dehydroepiandrosterone acetate are not fully understood, its potential impact on cancer cells is a significant area of study .

Metabolic Disorder Investigations

Studies have explored the effects of Dehydroepiandrosterone acetate on metabolic disorders such as diabetes, obesity, and osteoporosis . Its influence on metabolism and endocrine function suggests it could play a role in managing these conditions.

Reproductive Health

Dehydroepiandrosterone acetate is also researched for its applications in reproductive health, particularly in relation to gonadotropin secretion patterns in patients with hyperandrogenemic chronic anovulation . Understanding its effects can contribute to treatments for fertility issues.

Wirkmechanismus

Target of Action

Dehydroepiandrosterone acetate, also known as Dehydroisoandrosterone 3-acetate, is a precursor to both androgens and estrogens . It is produced in the adrenal cortex, testis, and ovary . The primary targets of this compound are the androgen and estrogen receptors, where it acts as a modulator .

Mode of Action

Dehydroepiandrosterone acetate interacts with its targets by being converted into testosterone, androstenedione, estradiol, and estrone . It can modulate the level of nitric oxide, reactive oxygen species, and interleukin-2, and may interact with various receptors, including Sigma-1 receptor, Gα 1 2 and Gα 1 3 receptors, peroxisome proliferator-activated receptor (PPAR)-α, receptors for pregnane X (PXR), androstanol, estrogen β (ERβ), γ-aminobutyric acid type A (GABA A) and N -methyl- D -aspartate (NMDA) .

Biochemical Pathways

Dehydroepiandrosterone acetate is involved in the biosynthesis of the androgen and estrogen sex steroids both in the gonads and in various other tissues . It functions as a metabolic intermediate in these biosynthesis pathways . It is also involved in the modulation of cardiovascular signaling pathways .

Pharmacokinetics

Dehydroepiandrosterone acetate is metabolized in the liver and intestines during first-pass metabolism when administered orally . The bioavailability of Dehydroepiandrosterone acetate is about 50% . It has a biological half-life of 25 minutes for DHEA and 11 hours for DHEA-S .

Result of Action

The molecular and cellular effects of Dehydroepiandrosterone acetate’s action include an increase in memory and learning, protection of neurons against excitatory amino acid-induced neurotoxicity, and reduction of risk of age-related neurodegenerative disorders . It also has potential therapeutic effects in conditions such as schizophrenia, lupus, and sexual dysfunction .

Action Environment

Environmental factors, such as the presence of certain filamentous fungus species, can influence the action of Dehydroepiandrosterone acetate . These fungi can transform Dehydroepiandrosterone acetate into new steroid derivatives of potential pharmaceutical activity . This highlights the importance of considering the environmental context when evaluating the efficacy and stability of Dehydroepiandrosterone acetate.

Safety and Hazards

Eigenschaften

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZQTLCXHGLOK-ZKHIMWLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020380 | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prasterone acetate | |

CAS RN |

853-23-6 | |

| Record name | 3β-Acetoxyandrost-5-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroepiandrosterone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroepiandrosterone 3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3β-hydroxyandrost-5-en-17-one acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASTERONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45751H45MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

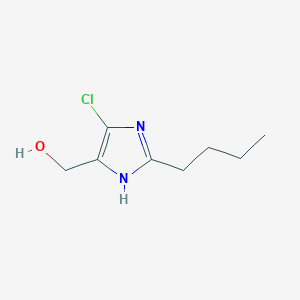

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

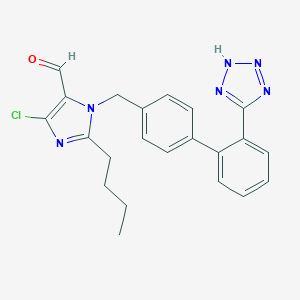

![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)